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UDP-N-acetyl-alpha-D-mannosamine(2-)

UDP-GlcNAc 2-epimerase equilibrium constant bacterial cell wall

UDP-N-acetyl-α-D-mannosamine (UDP-ManNAc, CAS 26575-17-7) is a pyrimidine nucleotide sugar belonging to the UDP-N-acetylhexosamine class. It is the C-2 epimer of UDP-N-acetylglucosamine (UDP-GlcNAc) and serves as the sole activated donor for N-acetylmannosamine (ManNAc) residues in bacterial polysaccharide biosynthesis pathways, including wall teichoic acids (WTA), enterobacterial common antigen (ECA), and capsular polysaccharides.

Molecular Formula C17H25N3O17P2-2
Molecular Weight 605.3 g/mol
Cat. No. B1262686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-N-acetyl-alpha-D-mannosamine(2-)
SynonymsUDP-ManNAc
uridine diphosphate N-acetylmannosamine
Molecular FormulaC17H25N3O17P2-2
Molecular Weight605.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
InChIInChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyLFTYTUAZOPRMMI-ZYQOOJPVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-N-Acetyl-α-D-Mannosamine (UDP-ManNAc): An Obligate Nucleotide Sugar Donor for Bacterial Cell Wall Biosynthesis and Sialic Acid Pathway Studies


UDP-N-acetyl-α-D-mannosamine (UDP-ManNAc, CAS 26575-17-7) is a pyrimidine nucleotide sugar belonging to the UDP-N-acetylhexosamine class [1]. It is the C-2 epimer of UDP-N-acetylglucosamine (UDP-GlcNAc) and serves as the sole activated donor for N-acetylmannosamine (ManNAc) residues in bacterial polysaccharide biosynthesis pathways, including wall teichoic acids (WTA), enterobacterial common antigen (ECA), and capsular polysaccharides [2]. Unlike the mammalian hydrolyzing epimerase, which releases free ManNAc, the bacterial non-hydrolyzing UDP-GlcNAc 2-epimerase (EC 5.1.3.14) produces intact UDP-ManNAc, making this compound the direct entry point into bacterial ManNAc-utilizing pathways [3].

Why UDP-GlcNAc, UDP-GalNAc, or Free ManNAc Cannot Substitute for UDP-ManNAc in Bacterial Glycosyltransferase Assays


Generic substitution among UDP-sugars is not permissible because the downstream glycosyltransferases and oxidoreductases that consume UDP-ManNAc enforce strict donor specificity governed by the axial C-2 hydroxyl configuration of the manno-pyranose ring [1]. The bacterial UDP-GlcNAc 2-epimerase equilibrium is strongly disfavored (UDP-GlcNAc:UDP-ManNAc ≈ 9–10:1), meaning UDP-ManNAc cannot be efficiently generated in situ from UDP-GlcNAc during in vitro reconstitution experiments [2]. Furthermore, free ManNAc lacks the UDP leaving group required for glycosyl transfer, while CMP-Neu5Ac, the downstream sialic acid donor in mammalian systems, is not recognized by bacterial ManNAc-transferases. The quantitative evidence below demonstrates that UDP-ManNAc occupies a non-substitutable node in bacterial acetamido sugar biochemistry.

UDP-ManNAc Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Epimerase Equilibrium Ratio Quantitatively Disfavors UDP-ManNAc, Requiring Exogenous Supply for In Vitro Studies

The bacterial non-hydrolyzing UDP-GlcNAc 2-epimerase (EC 5.1.3.14) establishes an equilibrium that strongly favors UDP-GlcNAc over UDP-ManNAc. Using ¹H NMR and ion-pair reversed-phase HPLC, Sala et al. (1996) determined the equilibrium ratio of UDP-GlcNAc to UDP-ManNAc as 10:1 for the E. coli enzyme [1]. An independent study with the Bacillus cereus epimerase confirmed a ratio of approximately 9:1 [2]. This thermodynamic bias means that in any in vitro reaction relying on epimerase-catalyzed interconversion, UDP-ManNAc constitutes only ~9–10% of the total nucleotide sugar pool at equilibrium. Consequently, enzymatic assays requiring saturating UDP-ManNAc concentrations cannot rely on in situ generation from UDP-GlcNAc and must be supplemented with purified exogenous UDP-ManNAc compound.

UDP-GlcNAc 2-epimerase equilibrium constant bacterial cell wall nucleotide sugar substrate availability

Group A Gram-Positive Bacteria Require UDP-ManNAc Exclusively; UDP-Glucose Cannot Substitute for Teichoic Acid Linkage Unit Assembly

Yokoyama et al. (1989) systematically profiled the substrate specificity of glycosyltransferases that assemble the linkage unit disaccharide connecting teichoic acid polymers to peptidoglycan across multiple Gram-positive species [1]. In group A strains—including Bacillus subtilis, Bacillus licheniformis, Bacillus pumilus, Staphylococcus aureus, and Lactobacillus plantarum—the enzyme catalyzing transfer of the second sugar to GlcNAc-PP-polyprenol was found to be specific to UDP-ManNAc. In contrast, group B strains (Bacillus coagulans) utilized UDP-glucose for the equivalent step. This represents a direct, intra-study comparison demonstrating that UDP-ManNAc and UDP-glucose are not functionally interchangeable and that substitution of UDP-ManNAc by another UDP-sugar leads to biosynthetic blockade in group A organisms.

teichoic acid linkage unit glycosyltransferase UDP-sugar specificity Bacillus subtilis

B. subtilis N-Acetylmannosaminyltransferase Displays Low-Micromolar Km for UDP-ManNAc with Strict Donor Specificity

Murazumi et al. (1988) partially purified (approximately 70-fold) the UDP-ManNAc:N-acetylglucosaminyl pyrophosphorylundecaprenol N-acetylmannosaminyltransferase from Bacillus subtilis AHU 1035 and characterized its kinetic properties [1]. The enzyme was shown to be specific to UDP-ManNAc, with a Km value of 4.4 μM. The enzyme required 10 mM MgCl₂, 0.3 M KCl, 25% glycerol, and 0.1% Nonidet P-40 for full activity and exhibited an optimal pH of 7.3. This low-micromolar Km indicates high-affinity recognition of UDP-ManNAc by the transferase and contrasts sharply with the millimolar Km values observed for the epimerase, confirming that the transferase is kinetically tuned for efficient capture of UDP-ManNAc at low intracellular concentrations.

N-acetylmannosaminyltransferase TagA enzyme kinetics wall teichoic acid Km determination

UDP-ManNAc Dehydrogenase (EC 1.1.1.336) Is Strictly Specific for UDP-ManNAc and NAD⁺; NADP⁺ and Other UDP-Sugars Are Not Accepted

The Escherichia coli UDP-ManNAc dehydrogenase (WecC/RffD, EC 1.1.1.336) catalyzes the four-electron oxidation of UDP-ManNAc to UDP-N-acetylmannosaminuronic acid (UDP-ManNAcA), a key precursor for the enterobacterial common antigen (ECA) and certain capsular polysaccharides. According to the characterized enzymatic data curated in BRENDA, this enzyme is 'strictly specific for UDP-N-acetyl-mannosamine and NAD⁺' [1]. The Km for UDP-ManNAc was determined to be 0.11 mM at pH 10.0, 37°C in the presence of 150 mM KCl, and 0.38 mM under standard conditions without KCl. The enzyme has no activity with NADP⁺ or other UDP-sugar substrates including UDP-GlcNAc and UDP-GalNAc. This strict specificity means that enzymatic synthesis of UDP-ManNAcA for downstream applications cannot proceed from any nucleotide sugar other than UDP-ManNAc.

UDP-ManNAc dehydrogenase EC 1.1.1.336 substrate specificity enterobacterial common antigen WecC

Reverse Epimerization of UDP-ManNAc to UDP-GlcNAc Requires Allosteric Activation by UDP-GlcNAc with Distinct Kinetic Parameters

The B. cereus UDP-GlcNAc 2-epimerase exhibits fundamentally different kinetic behavior depending on the direction of the reaction [1]. The forward reaction (UDP-GlcNAc → UDP-ManNAc) displays sigmoidal kinetics with a Hill coefficient of 1.8 and an apparent Km for UDP-GlcNAc of 1.1 mM, indicating positive cooperativity. The reverse reaction (UDP-ManNAc → UDP-GlcNAc) is absolutely dependent on the presence of UDP-GlcNAc as an allosteric activator: no conversion of UDP-ManNAc is observed in the absence of UDP-GlcNAc. The concentration of UDP-GlcNAc required for half-maximal activation was approximately 0.5 mM, and under these activating conditions the apparent Km for UDP-ManNAc was determined to be 0.22 mM. This asymmetric allosteric requirement is not observed with UDP-GlcNAc or other UDP-sugars and constitutes a unique regulatory feature that directly impacts how UDP-ManNAc must be handled in enzymatic assays.

allosteric regulation UDP-GlcNAc 2-epimerase substrate activation enzyme kinetics Bacillus cereus

Crystal Structure of TagA with UDP-ManNAc Reveals Conserved Recognition of the Mannopyranose C-2 N-Acetyl Group Not Present in UDP-GlcNAc Complexes

The crystal structure of the Thermoanaerobacter italicus TagA enzyme bound to UDP-ManNAc was solved at 3.3 Å resolution (PDB 7N41) [1]. TagA is a GT26 family glycosyltransferase that catalyzes the first committed step of wall teichoic acid biosynthesis by transferring ManNAc from UDP-ManNAc to the lipid-anchored GlcNAc acceptor. The structure reveals that TagA recognizes the axial C-2 N-acetyl group of the mannopyranose ring through a conserved hydrogen-bonding network within the active site cleft. A parallel structure of TagA bound to UDP-GlcNAc (PDB 7MPK) reveals a different binding pose, consistent with UDP-GlcNAc not serving as a substrate for the ManNAc-transferase reaction. These structural data provide a molecular rationale for why UDP-ManNAc cannot be replaced by UDP-GlcNAc in WTA biosynthetic applications, despite the two compounds differing only in the stereochemistry at C-2.

TagA glycosyltransferase crystal structure wall teichoic acid substrate recognition UDP-sugar binding

High-Impact Application Scenarios for UDP-N-Acetyl-α-D-Mannosamine in Bacterial Cell Wall Research and Enzymology


In Vitro Reconstitution of Wall Teichoic Acid (WTA) Linkage Unit Biosynthesis for Antibiotic Target Validation

The absolute requirement for UDP-ManNAc as the sole ManNAc donor in group A Gram-positive WTA linkage unit assembly (evidenced by the strict specificity demonstrated in Yokoyama et al., 1989 [1]) makes this compound indispensable for reconstituting the TagA-catalyzed step in vitro. Researchers developing inhibitors of WTA biosynthesis—a validated target pathway in MRSA and other drug-resistant pathogens—must procure UDP-ManNAc to establish robust biochemical screens. The low Km of 4.4 μM for the B. subtilis transferase [2] dictates that high-purity UDP-ManNAc is required to avoid inhibitory effects from trace UDP-sugar contaminants.

Coupled Enzyme Assays for UDP-GlcNAc 2-Epimerase Activity Using UDP-ManNAc Dehydrogenase as a Reporter

The strict substrate specificity of UDP-ManNAc dehydrogenase (EC 1.1.1.336) for UDP-ManNAc and NAD⁺ [3] enables the design of coupled spectrophotometric assays in which epimerase-generated UDP-ManNAc is quantitatively oxidized to UDP-ManNAcA with concomitant NADH production (monitored at 340 nm). Because the epimerase equilibrium strongly favors UDP-GlcNAc (~10:1) [4], the dehydrogenase must be present in sufficient excess to pull the equilibrium forward. Procurement of purified UDP-ManNAc is essential for calibrating such coupled assays and for use as a positive control substrate for the dehydrogenase detection module.

Chemoenzymatic Synthesis of Modified UDP-ManNAc Derivatives for Substrate Specificity Profiling

The NmSacA epimerase from Neisseria meningitidis serogroup A tolerates several chemoenzymatically synthesized UDP-ManNAc derivatives as substrates, although activity is significantly lower than with non-modified UDP-ManNAc [5]. Procurement of the native UDP-ManNAc compound serves as the benchmark reference substrate against which all modified derivatives are compared. The allosteric activation requirement for the reverse epimerization reaction (apparent Km for UDP-ManNAc = 0.22 mM in the presence of 0.5 mM UDP-GlcNAc) [6] further necessitates that kinetic comparisons of UDP-ManNAc analogs be conducted under precisely controlled activator concentrations, using the native compound as the activity standard.

Structural Biology of GT26 Glycosyltransferases Using UDP-ManNAc as a Co-Crystallization Ligand

The crystal structure of TagA with UDP-ManNAc (PDB 7N41) [7] demonstrates that UDP-ManNAc can be successfully employed as a co-crystallization ligand to trap glycosyltransferases in substrate-bound conformations. The distinct binding mode of UDP-ManNAc versus UDP-GlcNAc (PDB 7MPK) in the same enzyme active site makes UDP-ManNAc the definitive ligand for capturing catalytically relevant complexes of ManNAc-transferases. Structural biology groups investigating WTA biosynthetic enzymes from pathogenic bacteria require highly pure UDP-ManNAc for reproducible crystallization and for soaking experiments aimed at fragment-based inhibitor discovery.

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